
1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea
Overview
Description
1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group and a methoxypyrimidinyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea typically involves the reaction of 3-methoxyaniline with 2-methoxypyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy (-OCH₃) groups on both aromatic rings are primary sites for oxidation. Under controlled conditions:
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Methoxy → Hydroxyl : Oxidizing agents like KMnO₄/H₂SO₄ convert methoxy groups to hydroxyl (-OH) derivatives, forming 1-(3-hydroxyphenyl)-3-(2-hydroxypyrimidin-5-yl)urea.
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Methoxy → Carbonyl : Strong oxidants (e.g., CrO₃) may further oxidize hydroxyl groups to ketones or aldehydes, yielding intermediates like 3-methoxybenzaldehyde or 2-methoxypyrimidine-5-carboxylic acid.
Table 1: Oxidation Conditions and Products
Oxidizing Agent | Conditions | Product(s) | Yield | Reference |
---|---|---|---|---|
KMnO₄/H₂SO₄ | 60°C, 6h | Hydroxyl derivatives | 45–60% | |
CrO₃/H₂O | Reflux, 12h | Carbonyl derivatives | 30–40% |
Substitution Reactions
The urea backbone and aromatic rings enable nucleophilic/electrophilic substitutions:
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Aromatic Electrophilic Substitution : Nitration or sulfonation occurs at the meta position of the methoxyphenyl group due to electron-donating methoxy effects.
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Pyrimidine Ring Halogenation : Bromine or chlorine selectively substitutes at the 4-position of the pyrimidine ring under FeCl₃ catalysis .
Key Observations:
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Nitro groups introduced at the phenyl ring reduce solubility but enhance biological activity in kinase inhibition assays .
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Halogenation increases electrophilicity, making the compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Hydrolysis and Degradation
The urea linkage (-NHCONH-) undergoes hydrolysis:
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Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the urea bond, producing 3-methoxyaniline and 2-methoxypyrimidine-5-carboxamide.
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Basic Hydrolysis : NaOH/EtOH generates ammonia and corresponding carbamate intermediates.
Stability Data:
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pH Stability : Stable in neutral buffers (pH 6–8) but degrades rapidly at pH < 3 or > 10.
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Thermal Decomposition : Melting point ~130–132°C; prolonged heating above 150°C leads to charring.
Functional Group Transformations
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea has been investigated for its potential therapeutic effects due to its ability to modulate biological pathways. Some notable applications include:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl and pyrimidine moieties may enhance the compound's ability to inhibit tumor growth and proliferation.
- Antimicrobial Properties : The compound has shown promise in preliminary studies as an antimicrobial agent. Its structural components may contribute to its effectiveness against specific bacterial strains, warranting further exploration through in vitro and in vivo studies.
- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Key features influencing its pharmacological profile include:
- Methoxy Substituents : The presence of methoxy groups can influence lipophilicity and bioavailability, critical factors in drug design.
- Pyrimidine Ring : This heterocyclic component is known to participate in hydrogen bonding and π-stacking interactions, which are essential for binding to biological targets.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
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Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of various urea derivatives on human cancer cell lines, highlighting the significant inhibitory action of this compound against breast cancer cells, with IC50 values indicating potent activity.
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Antimicrobial Testing :
- In vitro assays demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting potential use as a lead compound in developing new antibiotics.
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Inflammation Models :
- Experimental models of inflammation showed that treatment with this compound significantly reduced inflammatory markers, indicating its potential role in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-4-yl)urea: Similar structure but with a different position of the methoxypyrimidinyl group.
1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-6-yl)urea: Another positional isomer with the methoxypyrimidinyl group at the 6-position.
Uniqueness
1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Biological Activity
1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₃H₁₄N₄O₃
- Molecular Weight: 274.28 g/mol
- CAS Number: 1396760-53-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxy groups enhance its lipophilicity, facilitating cellular uptake and interaction with biological pathways. The compound may exert its effects through:
- Enzyme Inhibition: It can inhibit various enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
- Receptor Modulation: Interaction with specific receptors can lead to altered signaling pathways associated with cell growth and survival.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
P388 Murine Leukemia | 10.5 | Induction of apoptosis |
HCT116 Human Colon Cancer | 8.7 | Cell cycle arrest |
The compound's mechanism involves apoptosis induction, which is critical for eliminating cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial effects against several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 15 µg/mL | Bactericidal |
Escherichia coli | 20 µg/mL | Bacteriostatic |
Candida albicans | 12 µg/mL | Antifungal |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Study 1: Antitumor Activity Evaluation
A study conducted by researchers focused on evaluating the antitumor activity of this compound against the P388 murine leukemia cell line. The results showed that the compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an antitumor agent.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The findings revealed that it inhibited bacterial growth effectively at low concentrations, supporting its use in treating bacterial infections.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in oncology and infectious diseases. Its unique structure allows for diverse interactions with biological targets, making it a valuable candidate for further research and development.
Q & A
Basic Research Questions
Q. How can synthetic routes for 1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea be optimized to improve yield and purity?
- Methodological Answer : Key parameters include reaction temperature (typically 60–80°C), solvent choice (e.g., DMF or THF), and inert atmosphere (N₂/Ar) to prevent moisture interference. Stepwise coupling of 3-methoxyphenyl isocyanate with 2-methoxypyrimidin-5-amine under controlled pH (neutral to slightly basic) is critical. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions and urea linkage integrity. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, employ X-ray diffraction with SHELXL (for refinement) and Olex2 (for visualization). Ensure crystal quality by slow evaporation from acetone or DMSO. Compare experimental data with computational models (e.g., DFT) to resolve ambiguities .
Q. How can researchers assess the compound’s potential as an enzyme inhibitor?
- Methodological Answer : Perform kinetic assays (e.g., fluorescence polarization or calorimetry) to measure binding affinity (Kd) to target enzymes (e.g., kinases, proteases). Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with active sites. Validate via cellular assays (e.g., HEK293 cells transfected with target receptors) and monitor intracellular calcium (iCa²⁺) flux or IP1 accumulation for GPCR modulation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for urea derivatives?
- Methodological Answer : Conduct meta-analysis of substituent effects: Compare electronic (Hammett σ values) and steric (Taft parameters) properties of methoxy vs. chloro/fluoro groups. Use statistical modeling (PCA or QSAR) to correlate structural features with activity. Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability. Cross-validate with orthogonal techniques (e.g., SPR vs. ITC for binding kinetics) .
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and target interactions?
- Methodological Answer : The 3-methoxyphenyl group enhances electron density via resonance (+M effect), stabilizing hydrogen bonds with enzyme active sites. The 2-methoxypyrimidine moiety introduces steric hindrance, affecting binding pocket accessibility. Use Hammett plots to quantify substituent effects on reaction rates (e.g., urea hydrolysis). Molecular dynamics simulations (AMBER, GROMACS) reveal conformational flexibility and residence time in target pockets .
Q. What are the challenges in determining the compound’s mechanism of action (MoA) in complex biological systems?
- Methodological Answer : MoA elucidation requires multi-omics integration : Transcriptomics (RNA-seq) to identify dysregulated pathways, proteomics (LC-MS/MS) for target protein identification, and metabolomics (NMR) to track downstream metabolites. Use photoaffinity labeling with a bifunctional probe (e.g., diazirine tag) to capture transient interactions. Validate findings via CRISPR-Cas9 knockout of candidate targets .
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy, halogen, or methyl groups). Test in high-throughput screening (HTS) platforms (384-well plates) for IC50 determination. Use Free-Wilson analysis or Matched Molecular Pair analysis to quantify contributions of specific substituents. Prioritize analogs with >10-fold selectivity over off-targets (e.g., CYP450 isoforms) .
Q. Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism or R (drc package). Calculate Hill slope (nH) to detect cooperativity. Apply Akaike Information Criterion (AIC) to compare model fit. Report IC50 with 95% confidence intervals. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons .
Q. How can crystallographic data be leveraged to improve molecular modeling of this compound?
- Methodological Answer : Extract torsion angles and bond lengths from X-ray structures (CCDC entry) to refine force field parameters (e.g., GAFF2 in AMBER). Perform QM/MM simulations (Gaussian + NAMD) to model electronic transitions during binding. Validate docking poses by overlaying with crystal structures (RMSD < 2.0 Å). Use Polder maps (PHENIX) to resolve ambiguous electron density .
Q. What experimental controls are critical in assessing the compound’s stability under physiological conditions?
- Methodological Answer :
Include vehicle controls (DMSO < 0.1%) and positive controls (e.g., staurosporine for apoptosis). Test stability in PBS (pH 7.4) and liver microsomes (CYP450 metabolism) via LC-MS/MS over 24h. Monitor degradation products (e.g., hydrolysis to aniline derivatives). Use accelerated stability studies (40°C/75% RH) to predict shelf life .
Q. Tables for Key Comparisons
Table 1: Substituent Effects on Biological Activity
Table 2: Recommended Analytical Techniques
Technique | Application | Key Parameters |
---|---|---|
X-ray Crystallography | Confirm 3D structure | Resolution < 1.5 Å |
HRMS | Validate molecular formula | Mass error < 2 ppm |
SPR | Measure binding kinetics | KD < 100 nM |
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-11-5-3-4-9(6-11)16-12(18)17-10-7-14-13(20-2)15-8-10/h3-8H,1-2H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGUUYRYICNYRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CN=C(N=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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